molecular formula C15H14N2O2S B3001038 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone CAS No. 149054-50-2

1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone

Cat. No.: B3001038
CAS No.: 149054-50-2
M. Wt: 286.35
InChI Key: WWOWZSMKXUITOH-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone is a complex organic compound that features a unique combination of a hydroxy-phenyl group, a thiophene ring, and a dihydro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone typically involves multi-step organic reactions. One common approach is the condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic or basic conditions. The reaction may involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . The intermediate products are then subjected to further reactions, such as cyclization and dehydration, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone: Shares the hydroxy-phenyl group but differs in the core structure.

    1-(2,5-Dimethylthiophen-3-yl)ethanone: Contains a thiophene ring but lacks the dihydro-pyrazole moiety.

    3-Hydroxy-2-thiophene carboxylic acid: Similar thiophene structure but with different functional groups.

Uniqueness

1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(18)17-13(15-7-4-8-20-15)9-12(16-17)11-5-2-3-6-14(11)19/h2-8,13,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOWZSMKXUITOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333455
Record name 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149054-50-2
Record name 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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